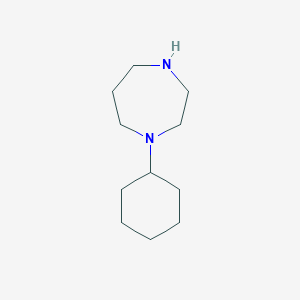

1-Cyclohexyl-1,4-diazepane

Description

Overview of Diazepane Scaffolds as Privileged Structures in Drug Discovery

Diazepane scaffolds are seven-membered heterocyclic rings that contain two nitrogen atoms. In medicinal chemistry, they are regarded as "privileged structures," a designation for molecular frameworks that can bind to a variety of distinct biological targets. nih.govnih.gov The unique, non-planar, and flexible geometry of the seven-membered ring allows diazepine-based molecules to present appended functional groups in precise three-dimensional orientations. nih.gov This structural versatility enables them to fit effectively into the binding sites of diverse protein classes, including G-protein coupled receptors (GPCRs) and enzymes, making them highly valuable templates in drug design. nih.govnih.gov

The presence of two nitrogen atoms provides key sites for chemical modification, allowing chemists to fine-tune the molecule's physicochemical properties, such as solubility and lipophilicity, to enhance its drug-like characteristics. acs.org This adaptability has made the diazepine (B8756704) scaffold a cornerstone in the development of therapeutic agents for a wide range of human diseases. nih.gov

Historical Perspective on Diazepine Derivatives in Pharmaceutical Development

The pharmaceutical significance of the diazepine ring system was firmly established with the advent of the benzodiazepines. The first compound in this class, chlordiazepoxide (marketed as Librium), was discovered by Leo Sternbach in 1955 and introduced clinically in 1960. wikipedia.orgrjptonline.org This was soon followed by the synthesis of diazepam (Valium) in 1959 and its market release in 1963. wikipedia.orgub.edu

The profound success of these agents in treating anxiety, insomnia, and seizure disorders ignited intense and widespread research into diazepine chemistry. tsijournals.comnih.gov For decades, benzodiazepines were among the most prescribed medications globally. wikipedia.org This historical success cemented the diazepine nucleus as a critical pharmacophore and motivated generations of chemists to explore its derivatives for a vast array of therapeutic applications, from antiviral to anticancer agents. tsijournals.com

Rationale for the Academic Investigation of 1-Cyclohexyl-1,4-diazepane

The academic investigation of specific derivatives like this compound is driven by the need to systematically explore novel chemical space and build a deeper understanding of structure-activity relationships (SAR). The introduction of a cyclohexyl group onto the 1-position of the 1,4-diazepane core introduces a bulky and lipophilic (fat-soluble) substituent with a distinct three-dimensional shape.

The rationale for studying this particular substitution pattern includes:

Exploring Novel Interactions: The non-aromatic, conformationally flexible cyclohexyl ring can explore hydrophobic pockets within a target protein's binding site that may not be accessible to flatter, aromatic substituents (like the phenyl group common in classical benzodiazepines).

Tuning Pharmacological Profiles: Research on related N,N-disubstituted 1,4-diazepanes has shown that the nature of the substituent is critical for determining the compound's activity as, for example, an orexin (B13118510) receptor antagonist for treating insomnia. researchgate.net

Building SAR Models: Studies on other 1,4-diazepane series have demonstrated that substituents like cyclohexylmethyl are highly effective for achieving high affinity at certain targets, such as the sigma-1 receptor. nih.gov By synthesizing and testing this compound, researchers can systematically probe the influence of this specific group on biological activity, contributing valuable data points to the design of future therapeutic agents.

While extensive biological data on this compound itself is not widely published, its structure represents a logical step in the systematic exploration of the diazepane scaffold.

Research Objectives and Significance within Heterocyclic Chemistry

The study of this compound within the broader field of heterocyclic chemistry has several key objectives:

Development of Synthetic Methodologies: A primary goal is to establish efficient and scalable synthetic routes to access N-substituted diazepanes. researchgate.netresearchgate.net This includes exploring multicomponent reactions or novel cyclization strategies to build the seven-membered ring. nih.gov

Structural and Conformational Analysis: A thorough characterization of the molecule is essential. This involves using analytical techniques like NMR spectroscopy and mass spectrometry to confirm its structure and to understand the preferred three-dimensional conformation of the diazepane ring and its cyclohexyl substituent. scispace.com

Creation of Compound Libraries: This molecule can serve as a key intermediate or a member of a larger library of related compounds. nih.govresearchgate.net These libraries are then used in screening campaigns to identify new lead compounds for drug discovery.

Advancement of Fundamental Knowledge: Each new heterocyclic compound that is synthesized and characterized adds to the collective knowledge of the field. grafiati.combohrium.com This information helps chemists understand the fundamental principles governing the reactivity, stability, and properties of these important ring systems.

The significance of this research lies in its contribution to the foundational toolkit of synthetic and medicinal chemistry, providing new building blocks and a clearer understanding of how structural modifications impact molecular properties.

Data Tables

Table 1: Physicochemical Properties of this compound

This table presents key identifiers and computed properties for the title compound.

| Property | Value | Source |

| CAS Number | 59039-67-7 | epa.govsynquestlabs.com |

| Molecular Formula | C₁₁H₂₂N₂ | synquestlabs.com |

| Molecular Weight | 182.31 g/mol | synquestlabs.com |

| MDL Number | MFCD09055248 | synquestlabs.com |

Table 2: Research Context for N-Substituted 1,4-Diazepanes

This table summarizes findings from studies on related N-substituted 1,4-diazepane scaffolds, illustrating the research context into which this compound fits.

| Research Area | Key Findings | Significance |

| Orexin Receptor Antagonists | Conformationally constrained N,N-disubstituted 1,4-diazepanes were designed and synthesized as potent antagonists for orexin receptors, a target for insomnia therapies. researchgate.net | Demonstrates the utility of the 1,4-diazepane core as a scaffold for CNS drug discovery and the importance of substituent choice in defining the conformational preferences required for activity. |

| Sigma-1 Receptor Ligands | A chiral-pool synthesis was used to create 1,2,4-trisubstituted 1,4-diazepanes. A cyclohexylmethyl group at the 4-position was found to be a preferred substituent for high sigma-1 receptor affinity. nih.gov | Highlights that cyclohexyl-containing moieties are valuable for achieving high-affinity binding and validates the exploration of such groups in diazepane-based ligands. |

| Anti-Metastasis Agents | Cinnamic acid derivatives featuring a substituted 1,4-diazepane ring were synthesized and showed inhibitory activity against matrix metalloproteinases (MMPs), enzymes involved in cancer metastasis. scispace.comnih.gov | Shows the versatility of the diazepane scaffold in being combined with other pharmacophores to create hybrid molecules with potential applications in oncology. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-2-5-11(6-3-1)13-9-4-7-12-8-10-13/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRJEERFPFFTLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40481773 | |

| Record name | 1-Cyclohexyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59039-67-7 | |

| Record name | 1-Cyclohexyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 1 Cyclohexyl 1,4 Diazepane

Retrosynthetic Analysis of the 1-Cyclohexyl-1,4-diazepane Core Structure

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to readily available starting materials. The most logical disconnections involve the C-N bonds within the diazepine (B8756704) ring and the bond connecting the cyclohexyl moiety to the nitrogen atom.

Primary Disconnections:

Disconnection of the N-Cyclohexyl bond: This leads to two primary precursors: 1,4-diazepane and a cyclohexyl electrophile (e.g., cyclohexyl halide or cyclohexanone). This approach is synthetically straightforward, relying on standard N-alkylation or reductive amination procedures.

Disconnection of the Diazepine Ring: Breaking the seven-membered ring can be envisioned through several routes:

C2-N1 and C3-N4 disconnection: This suggests a condensation reaction between a C3 building block (e.g., a 1,3-dihalopropane or a related dielectrophile) and N-cyclohexyl-ethylenediamine.

N1-C7 and N4-C5 disconnection: This points towards a double condensation reaction involving ethylenediamine (B42938) and a dicarbonyl compound, followed by or concurrent with the introduction of the cyclohexyl group.

These retrosynthetic strategies form the basis for the various synthetic pathways developed for this compound and its analogues.

Development and Optimization of Synthetic Pathways for this compound

The synthesis of this compound can be achieved through both classical organic synthesis routes and more modern, greener approaches.

Classical Organic Synthesis Routes

Traditional methods for the synthesis of N-substituted 1,4-diazepanes often involve multi-step sequences.

One common approach is the reductive amination of a ketone or aldehyde with an amine. In the context of this compound, this can be achieved by reacting 1,4-diazepane with cyclohexanone (B45756) in the presence of a reducing agent. masterorganicchemistry.com The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comgoogle.com

Another classical method is the N-alkylation of the parent 1,4-diazepane ring. This involves the reaction of 1,4-diazepane with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. smolecule.com

The formation of the diazepine ring itself is often accomplished through cyclization reactions. For instance, the reaction of diamines with dihalides under basic conditions can lead to the formation of the diazepine ring. smolecule.com

Innovations in Green Chemistry Approaches for Synthesis

In recent years, there has been a growing emphasis on the development of environmentally friendly synthetic methods. For the synthesis of 1,4-diazepane derivatives, several green chemistry approaches have been explored.

Multicomponent Reactions (MCRs) have emerged as a powerful tool for the efficient construction of complex molecules in a single step, often with high atom economy. researchgate.netrsc.orgnih.gov Isocyanide-based multicomponent reactions (IMCRs) have been successfully employed for the synthesis of 1,4-diazepine-2-amines from 1,3-diaminopropane, carbonyl compounds, and isocyanides. researchgate.net While not a direct synthesis of the title compound, this methodology highlights the potential of MCRs to rapidly generate diverse diazepine scaffolds.

Catalyst-free and solvent-free reactions represent another green approach. The stereoselective one-pot synthesis of polysubstituted 1,4-diazepine derivatives has been achieved through a multicomponent domino reaction of β-ketoamides under solvent- and catalyst-free conditions, with water being the only byproduct. nih.gov

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. Imine reductases (IREDs) have been successfully used for the intramolecular asymmetric reductive amination to produce chiral 1,4-diazepanes with high enantioselectivity. acs.orgdiva-portal.org This enzymatic approach provides an effective method for constructing chiral 1,4-diazepanes of pharmaceutical importance.

Reaction Mechanism Elucidation for Key Synthetic Steps

The mechanism of reductive amination is a well-established process. masterorganicchemistry.comresearchgate.net It begins with the nucleophilic attack of the amine (1,4-diazepane) on the carbonyl carbon of the ketone (cyclohexanone), forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an iminium ion. The hydride reducing agent then attacks the electrophilic carbon of the iminium ion, yielding the final N-substituted amine product, this compound. researchgate.net The choice of reducing agent can be crucial; for instance, NaBH₃CN is known to selectively reduce imines in the presence of aldehydes or ketones. masterorganicchemistry.com

Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

The design and synthesis of analogues of this compound are crucial for understanding the structure-activity relationships (SAR) and for optimizing the pharmacological profile of this class of compounds.

Cyclohexyl Moiety Modifications

Modifications to the cyclohexyl group can significantly impact the biological activity of 1,4-diazepane derivatives. SAR studies have shown that the nature of the substituent at the N-1 position of the diazepine ring is critical for activity at various receptors.

For instance, in a study on 1,2,4-trisubstituted 1,4-diazepanes as σ1 receptor ligands, it was found that a cyclohexylmethyl group at the 4-position was a preferred substituent for achieving high affinity. nih.gov This suggests that the size, shape, and lipophilicity of the cycloalkyl group play a key role in receptor binding.

Further SAR studies could involve the synthesis of analogues with varying cycloalkyl ring sizes (e.g., cyclopentyl, cycloheptyl) to probe the spatial requirements of the binding pocket. ru.nl Additionally, the introduction of substituents on the cyclohexyl ring, such as hydroxyl, amino, or alkyl groups, could provide valuable insights into potential hydrogen bonding or steric interactions with the target receptor.

Below is a table summarizing potential modifications to the cyclohexyl moiety and the rationale for these changes in SAR studies.

| Modification of Cyclohexyl Moiety | Rationale for SAR Studies | Potential Synthetic Approach |

| Varying Ring Size (e.g., Cyclopentyl, Cycloheptyl) | To explore the optimal size and conformation of the lipophilic group for receptor binding. | Reductive amination of 1,4-diazepane with the corresponding cycloalkanone. |

| Introduction of Polar Substituents (e.g., -OH, -NH2) | To investigate the potential for hydrogen bonding interactions within the receptor binding site. | Use of substituted cyclohexanones in reductive amination or functional group transformation of a pre-existing cyclohexyl ring. |

| Introduction of Alkyl Substituents (e.g., -CH3) | To probe for specific hydrophobic pockets and steric tolerance at the receptor. | Reductive amination with the corresponding alkyl-substituted cyclohexanone. |

| Replacement with Aromatic Rings (e.g., Phenyl) | To assess the importance of the aliphatic nature of the cyclohexyl ring versus potential π-π stacking interactions. | Reductive amination with benzaldehyde (B42025) or N-arylation with a phenyl halide. |

These systematic modifications of the cyclohexyl group are essential for developing a comprehensive understanding of the SAR for this class of compounds and for the rational design of more potent and selective therapeutic agents.

Diazepane Ring Substitutions

The functionalization of the 1,4-diazepane ring is a key aspect of its chemistry, enabling the creation of a wide array of derivatives. Substitutions can be introduced at the nitrogen atoms or the carbon backbone of the seven-membered ring.

N-Substitution: The secondary amine at the 4-position of this compound is a common site for substitution. Standard N-alkylation reactions using reagents like alkyl halides can introduce new substituents. For more complex modifications, amide coupling reactions are employed. For instance, a protected 1,4-diazepane can be coupled with various carboxylic acids using modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine). Another approach is the reaction of the diazepane with isocyanates or carbamoyl (B1232498) chlorides to form urea (B33335) or carbamate (B1207046) derivatives, respectively. Reductive amination is also a viable method for introducing substituents; for example, 1,4-diazepane-6-amine can be tri-alkylated with alkoxy-hydroxybenzaldehydes in a one-pot synthesis involving condensation followed by reduction with sodium borohydride. nih.gov

C-Substitution: Introducing substituents onto the carbon framework of the diazepane ring often requires building the ring from substituted precursors. A common strategy involves the use of α-amino acids, which can be elaborated and then cyclized to form the diazepane ring with a predetermined substituent at the C-2 position. researchgate.netnih.gov For example, a synthetic approach starting from enantiomerically pure amino acids can produce 1,2,4-trisubstituted 1,4-diazepanes. nih.gov Another modern method involves the palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones, which allows for the introduction of a gem-disubstituted pattern at a carbon atom within the ring. nih.gov Furthermore, an amphoteric diamination strategy allows for the cyclization of 1,3-diamine derivatives with electron-deficient allenes, yielding C-substituted 1,4-diazepanes in a single step. nih.govd-nb.info

Table 1: Selected Methods for Diazepane Ring Substitution

| Substitution Type | Method | Reagents/Catalysts | Substrate Example | Product Type | Reference |

| N-Substitution | Amide Coupling | HATU, DIPEA, DMF | tert-butyl 1,4-diazepane-1-carboxylate + 5-chloronicotinic acid | N-acylated diazepane | |

| N-Substitution | Carbamoylation | Carbamoyl chloride, Triethylamine (B128534), Dichloromethane (B109758) | Diazepane hydrochloride | N-carbamoyl diazepane | |

| N-Substitution | Reductive Amination | 4-alkoxy-2-hydroxybenzaldehydes, Sodium borohydride | 1,4-Diazepane-6-amine | N,1,4-tri(alkoxy-hydroxybenzyl)-DAZA | nih.gov |

| C-Substitution | Chiral Pool Synthesis | EDC (for cyclization) | N-protected amino acids | 1,2,4-trisubstituted 1,4-diazepane | nih.gov |

| C-Substitution | Asymmetric Allylic Alkylation | Pd₂(pmdba)₃, (S)-(CF₃)₃-t-BuPHOX | 1,4-diazepan-5-one | gem-disubstituted diazepanone | nih.gov |

| C-Substitution | Amphoteric Diamination | N-iodinated 1,3-diamines, Allenyl esters | Mono-N-iodinated 1,3-diamines, Allenes | C-substituted 1,4-diazepane | nih.govd-nb.info |

Stereoselective Synthesis of Enantiomeric Forms

The synthesis of specific enantiomers of substituted diazepanes is critical, as different stereoisomers can exhibit distinct biological activities. The lack of stereochemically complex diazepanes in drug development is often attributed to a scarcity of effective asymmetric synthetic methods. nih.gov Key strategies to obtain enantiomerically pure forms include chiral resolution of racemic mixtures and direct asymmetric synthesis.

Chiral Resolution: This classical approach involves separating a racemic mixture of a diazepane intermediate. One method is the formation of diastereomeric salts using a chiral acid, such as a derivative of tartaric acid. google.com A more recent development involves the formation of cocrystals with a chiral resolving agent. For example, (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride can be resolved by forming a cocrystal with (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED), which allows for the selective crystallization and isolation of the (R)-enantiomer of the diazepane. google.com While effective, resolution via chiral stationary phase HPLC is also used, though it can be less suitable for industrial-scale production due to high costs and solvent consumption. google.com

Asymmetric Synthesis: This more direct approach aims to create a specific enantiomer from the outset.

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials, such as amino acids. researchgate.net For example, 1,4-diazepanes with various substituents at the 1, 2, and 4-positions have been synthesized starting from enantiopure amino acids, where the key step is an intramolecular cyclization facilitated by a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). nih.gov Research has shown that a cyclohexylmethyl group is a preferred substituent at the 4-position for certain biological targets. nih.gov

Enzymatic Methods: Biocatalysis offers a powerful and highly selective method for asymmetric synthesis. acs.orgresearchgate.net Imine reductases (IREDs) have been successfully used for the intramolecular asymmetric reductive amination of aminoketone precursors to produce chiral 1,4-diazepanes. acs.orgresearchgate.net Enantiocomplementary IREDs, such as those from Leishmania major (for the R-enantiomer) and Micromonospora echinaurantiaca (for the S-enantiomer), can synthesize the desired product with high enantiomeric excess (93% to >99%). acs.orgresearchgate.net The efficiency of these enzymes can be further enhanced through protein engineering techniques like site-directed mutagenesis. acs.orgresearchgate.net

Catalytic Asymmetric Reactions: Transition-metal catalysis is another prominent strategy. Palladium-catalyzed decarboxylative asymmetric allylic alkylation of diazepanones has been shown to produce gem-disubstituted chiral diazepanone heterocycles in high yield and enantioselectivity (up to 95% ee). nih.gov Organocatalysis, using chiral phosphoric acids, has also been employed for the enantioselective construction of dibenzo researchgate.netCurrent time information in Bangalore, IN.diazepine scaffolds through three-component reactions. researchgate.netacs.org

Table 2: Methods for Stereoselective Synthesis of 1,4-Diazepane Derivatives

| Strategy | Method | Catalyst/Reagent | Key Feature | Outcome | Reference |

| Chiral Resolution | Cocrystal Formation | (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED) | Selective crystallization of one diastereomeric cocrystal. | Isolation of a single enantiomer from a racemate. | google.com |

| Asymmetric Synthesis | Chiral Pool Synthesis | Enantiopure amino acids, EDC | Builds chirality from a readily available chiral source. | Enantiomerically pure 1,2,4-trisubstituted 1,4-diazepanes. | nih.gov |

| Asymmetric Synthesis | Enzymatic Reductive Amination | Imine Reductases (IREDs) from L. major or M. echinaurantiaca | High enantioselectivity via biocatalytic intramolecular cyclization. | (R)- or (S)-diazepanes with 93% to >99% ee. | acs.orgresearchgate.net |

| Asymmetric Synthesis | Asymmetric Allylic Alkylation | Palladium complex with chiral ligand (e.g., (S)-(CF₃)₃-t-BuPHOX) | Creates a chiral quaternary center on the diazepane ring. | Enantioenriched diazepanones up to 95% ee. | nih.gov |

| Asymmetric Synthesis | Organocatalysis | Chiral Phosphoric Acids | Enantioselective three-component reaction for scaffold synthesis. | Chiral dibenzo researchgate.netCurrent time information in Bangalore, IN.diazepine derivatives. | researchgate.netacs.org |

Advanced Spectroscopic and Chromatographic Characterization of 1 Cyclohexyl 1,4 Diazepane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1-Cyclohexyl-1,4-diazepane, providing detailed information about the hydrogen and carbon framework, as well as the connectivity and spatial arrangement of atoms.

The ¹H NMR spectrum is used to identify the number and type of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the cyclohexyl ring and the diazepane ring.

The cyclohexyl group contains 11 protons. The single proton on the carbon attached to the diazepane nitrogen (the methine proton, CH-N) would appear as a multiplet, typically in the 2.5-3.0 ppm range. The remaining ten protons on the five CH₂ groups of the cyclohexyl ring would produce complex, overlapping multiplets, usually found further upfield between 1.0 and 2.0 ppm.

The 1,4-diazepane ring has 11 protons, including one N-H proton. The N-H proton signal is typically a broad singlet, and its chemical shift can vary depending on solvent and concentration. The ten protons on the five CH₂ groups of the diazepane ring would exhibit complex multiplets due to spin-spin coupling. Protons adjacent to the nitrogen atoms (N-CH₂) are deshielded and would appear further downfield compared to the central C5-methylene group. Spectroscopic data from related N-substituted 1,4-diazepine derivatives show these N-CH₂ protons in the range of 2.5-4.0 ppm. asianpubs.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity |

| Cyclohexyl CH (methine) | 2.5 - 3.0 | Multiplet (m) |

| Cyclohexyl CH₂ | 1.0 - 2.0 | Multiplet (m) |

| Diazepane N-H | Variable | Broad Singlet (br s) |

| Diazepane N-CH₂ | 2.5 - 4.0 | Multiplet (m) |

| Diazepane C5-CH₂ | ~1.8 - 2.2 | Multiplet (m) |

Note: Predicted values are based on standard chemical shift ranges and data from related structures.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound has 11 carbon atoms, but due to symmetry in the cyclohexyl ring, fewer than 11 signals may be observed depending on the ring's conformation and the dynamics of the molecule in solution.

Cyclohexyl Carbons: The methine carbon (CH attached to nitrogen) is the most downfield of the cyclohexyl signals, expected around 60-65 ppm. The other five CH₂ carbons of the ring would appear in the 25-35 ppm range.

Diazepane Carbons: The five carbons of the diazepane ring would also have distinct signals. The carbons adjacent to the nitrogen atoms (N-CH₂) are deshielded and would be expected in the 45-60 ppm range, similar to those observed in derivatives. orgchemres.orgacs.org The central C5 carbon is more shielded and would likely appear further upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ ppm) |

| Cyclohexyl C1 (Methine) | 60 - 65 |

| Cyclohexyl C2/C6 | 30 - 35 |

| Cyclohexyl C3/C5 | 25 - 30 |

| Cyclohexyl C4 | ~25 |

| Diazepane C2/C7 | 50 - 60 |

| Diazepane C3/C6 | 45 - 55 |

| Diazepane C5 | 25 - 30 |

Note: Predicted values are based on standard chemical shift ranges and data from related structures.

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity within the cyclohexyl ring and, separately, within the diazepane ring. For instance, the cyclohexyl methine proton would show correlations to the adjacent CH₂ protons on the same ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of which protons are attached to which carbons by correlating the ¹H and ¹³C NMR spectra. Each CH, CH₂, and CH₃ group produces a cross-peak.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining the three-dimensional structure and preferred conformation of the molecule, such as the relative orientation of the cyclohexyl ring with respect to the diazepane ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, the molecular formula is C₁₁H₂₂N₂. synquestlabs.com

Calculated Monoisotopic Mass: 182.1783 g/mol .

An experimental HRMS measurement yielding a mass very close to this calculated value (typically within 5 ppm) would confirm the molecular formula. Studies on related diazepine (B8756704) derivatives consistently use HRMS to verify their proposed structures. acs.orgnih.gov

In MS/MS analysis, the molecular ion (or a protonated version, [M+H]⁺) is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern serves as a structural fingerprint. For this compound, key fragmentation pathways under electron ionization (EI) would be expected to involve the cleavage of the cyclohexyl group and the opening of the diazepane ring. aip.org

A primary and highly likely fragmentation would be the loss of the cyclohexyl substituent, leading to a prominent fragment ion.

α-Cleavage: Cleavage of the C-N bond connecting the two rings would result in a cyclohexyl radical and a charged diazepane fragment at m/z 99 [C₅H₁₁N₂]⁺.

Ring Fragmentation: The diazepane ring itself can undergo fragmentation, a characteristic feature of cyclic amines. This can lead to smaller charged fragments. aip.org

Table 3: Predicted Key Mass Fragments for this compound ([M]⁺˙)

| m/z | Proposed Fragment |

| 182 | [C₁₁H₂₂N₂]⁺˙ (Molecular Ion) |

| 99 | [C₅H₁₁N₂]⁺ (Loss of cyclohexyl radical) |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental in assessing its purity and identifying any volatile impurities that may be present from the synthesis or degradation processes. The gas chromatograph separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. Subsequently, the mass spectrometer fragments the eluted components and measures the mass-to-charge ratio of the resulting ions, providing a unique fragmentation pattern that acts as a molecular fingerprint.

For the analysis of this compound, a typical GC-MS method would involve dissolving the sample in a suitable organic solvent, such as ethyl acetate (B1210297), followed by injection into the GC. An inert capillary column, such as one coated with a non-polar stationary phase like 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is often employed. nih.govvcu.edu The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds with different boiling points. researchgate.net The separated compounds then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode to generate a library-searchable mass spectrum. nih.gov

Potential volatile impurities that could be detected include residual solvents from the synthesis (e.g., toluene, ethanol), unreacted starting materials, or by-products of the cyclization reaction. scispace.com The retention time of the main peak corresponding to this compound and the area of this peak relative to the total area of all peaks in the chromatogram are used to determine its purity. Quantitative analysis can be performed by creating a calibration curve with standards of known concentration. govinfo.gov The sensitivity of modern GC-MS instruments allows for the detection of impurities at trace levels, often in the nanogram per milliliter (ng/mL) range. vcu.edu

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nih.govvcu.edu |

| Injection Volume | 1 µL researchgate.net |

| Inlet Temperature | 250 °C vcu.edu |

| Carrier Gas | Helium researchgate.net |

| Oven Program | Initial temp. 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) nih.gov |

| Ion Source Temperature | 230 °C |

| Mass Range | 40-550 m/z nih.gov |

| Solvent Delay | 3 min |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Non-Volatile Impurities

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of non-volatile and thermally labile compounds, which are not amenable to GC-MS. For this compound, LC-MS is crucial for assessing purity and identifying non-volatile impurities such as unreacted starting materials of higher molecular weight, polymeric by-products, or degradation products formed during storage.

In LC-MS, the sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatograph (HPLC). The separation occurs in a column packed with a stationary phase, typically a reversed-phase column (e.g., C18), using a gradient of mobile phases, such as a mixture of water with an organic modifier like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. nih.gov The eluent from the HPLC is then introduced into the mass spectrometer's ion source, where ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used to generate ions from the analytes.

The mass spectrometer then separates these ions based on their mass-to-charge ratio, allowing for the determination of the molecular weight of the parent compound and its impurities. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the elemental composition determination of unknown impurities. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment specific ions and obtain structural information, further assisting in the identification of impurities. researchgate.net HPLC with UV detection is also a common method for purity assessment, with the purity often reported to be greater than 95% or even 99.5%.

Table 2: Illustrative LC-MS Parameters for this compound Analysis

| Parameter | Value |

| Liquid Chromatograph | |

| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm particle size) nih.gov |

| Mobile Phase A | 0.1% Formic acid in Water nih.gov |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile nih.gov |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Gas Temperature | 325 °C |

| Mass Range | 100-1000 m/z nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification.hit2lead.comresearchgate.net

Infrared (IR) spectroscopy is a technique used to identify functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

The most prominent bands would be due to the C-H stretching vibrations of the cyclohexyl and diazepane rings, which typically appear in the region of 2850-3000 cm⁻¹. scispace.com The N-H stretching vibration of the secondary amine in the diazepane ring would be expected to show a band in the range of 3300-3500 cm⁻¹, which is often broad due to hydrogen bonding. libretexts.org The C-N stretching vibrations would be observed in the fingerprint region, typically between 1000 and 1350 cm⁻¹. uobabylon.edu.iq The absence of a strong absorption band around 1700 cm⁻¹ would confirm the lack of a carbonyl (C=O) group. athabascau.ca

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretch | 3300 - 3500 libretexts.org |

| C-H (alkane) | Stretch | 2850 - 2960 libretexts.org |

| CH₂ | Bend (Scissoring) | ~1465 |

| C-N | Stretch | 1000 - 1350 uobabylon.edu.iq |

X-ray Diffraction (XRD) for Solid-State Structure Determination.scispace.comepa.gov

The seven-membered diazepine ring can adopt various conformations, such as a chair, boat, or twist-boat. XRD studies on similar 1,4-diazepane derivatives have shown that the ring often adopts a twisted chair or a twist-boat conformation. researchgate.net The orientation of the cyclohexyl substituent on the nitrogen atom would also be determined. This structural information is crucial for understanding the molecule's physical properties and its potential interactions in a biological context.

Chromatographic Methods for Purity Assessment and Quantitative Analysis.govinfo.govhit2lead.comresearchgate.netsynquestlabs.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of pharmaceutical compounds, including this compound. researchgate.netjopcr.com HPLC offers high resolution, sensitivity, and reproducibility.

For purity determination, a reversed-phase HPLC method is typically employed. researchgate.net The compound is separated from its impurities on a C18 or similar column using a mobile phase gradient of water and an organic solvent like acetonitrile or methanol. jopcr.com A UV detector is commonly used for detection, as the diazepine ring system exhibits UV absorbance. The purity is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram. HPLC methods can achieve high levels of purity, often exceeding 99.5%.

For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of this compound with known concentrations. The peak area of the analyte in an unknown sample is then used to determine its concentration by interpolation from the calibration curve.

Table 4: Typical HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B in 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC), as a standalone technique with a suitable detector like a Flame Ionization Detector (FID), is also a valuable tool for the purity assessment and quantitative analysis of this compound, particularly for volatile components. postnova.com The principles of separation are the same as in GC-MS, but the detector provides a different type of signal. An FID is a universal detector for organic compounds and provides a response that is proportional to the mass of carbon in the analyte.

For purity analysis, the percentage purity is determined by the area percent method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram. For quantitative analysis, an internal standard method is often preferred for better accuracy and precision. govinfo.gov A known amount of a non-interfering compound (the internal standard) is added to both the calibration standards and the unknown sample. A calibration curve is then generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

Table 5: Typical GC-FID Parameters for Quantitative Analysis of this compound

| Parameter | Value |

| Column | DB-5 or equivalent, 30 m x 0.32 mm, 0.25 µm film thickness |

| Carrier Gas | Helium or Nitrogen |

| Injection Port Temp. | 250 °C |

| Detector Temp. (FID) | 280 °C |

| Oven Program | Isothermal at 180°C or a temperature ramp |

| Injection Volume | 1 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and widely utilized chromatographic technique for the qualitative analysis of this compound and its derivatives. Its application is crucial during chemical synthesis to monitor the progress of reactions, identify the presence of starting materials, intermediates, and final products, and to assess the purity of the isolated compounds. The separation on a TLC plate is based on the differential partitioning of the analytes between the stationary phase and the mobile phase.

For cyclic amines like this compound, silica (B1680970) gel is the most common stationary phase. The polarity of the mobile phase is a critical parameter that is adjusted to achieve optimal separation. Given the basic nature of the amine functional groups in the diazepane ring, which can lead to strong interactions with the acidic silica gel surface and result in spot tailing, the mobile phase is often modified with a small amount of a basic additive, such as triethylamine (B128534) or ammonia. This modification improves the spot shape and separation efficiency.

Research Findings

While specific TLC data for this compound is not extensively documented in publicly available literature, analysis of structurally related compounds, including various N-substituted diazepanes and other cyclic amines, provides a strong basis for establishing effective TLC protocols. Research on the synthesis of diverse 1,4-diazepine derivatives frequently mentions the use of TLC for reaction monitoring, confirming the suitability of this technique. nih.govarabjchem.orgjocpr.com

For instance, in the synthesis of various benzo[b] Current time information in Bangalore, IN.chemistryhall.comdiazepine derivatives, reactions are monitored using TLC with mobile phases such as chloroform (B151607) and ethyl acetate (3:1) or chloroform and benzene (B151609) (1:1). arabjchem.org Similarly, the synthesis of other complex diazepine systems utilizes TLC to track reaction completion before proceeding with product isolation. jocpr.com For N-alkylation reactions of amines, which are analogous to the structure of this compound, TLC is a standard monitoring tool. acs.orgacs.org

The choice of mobile phase is dictated by the polarity of the specific derivative being analyzed. A common starting point for developing a TLC method for this compound would be a mixture of a moderately polar solvent like ethyl acetate and a nonpolar solvent such as hexane (B92381) or toluene. The ratio can be adjusted to achieve an optimal retention factor (Rf) value, which is ideally between 0.3 and 0.7 for good separation. For instance, a mobile phase of dichloromethane (B109758) and hexane in a 2:4 ratio has been used for a cyclohexyl-substituted benzodiazepinone derivative, yielding an Rf of 0.70. epfl.ch

Visualization of the separated spots on the TLC plate is necessary as this compound and many of its simple derivatives are not colored and may not be strongly UV-active. Common visualization agents for amines include:

Iodine Vapor: A simple, non-destructive method where the plate is placed in a chamber with iodine crystals. Organic compounds, including amines, will appear as brown spots. libretexts.orgreachdevices.com

Ninhydrin: This reagent is particularly effective for primary and secondary amines, which are present in the parent 1,4-diazepane ring before N-substitution. It typically yields purple or pink spots upon heating. chemistryhall.comreachdevices.com

Dragendorff Reagent: This is a common stain for detecting alkaloids and other nitrogen-containing organic compounds, which appear as orange or red-brown spots. nih.gov

Potassium Permanganate Stain: This is a general-purpose oxidizing stain that reacts with compounds that can be oxidized, including amines, to give yellow or brown spots on a purple background. acs.org

The table below summarizes TLC data for compounds structurally related to this compound, providing a reference for expected chromatographic behavior.

| Compound Name | Stationary Phase | Mobile Phase (v/v) | Rf Value | Source |

| 7-Chloro-5-cyclohexyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | Silica Gel | Ethyl Acetate 2:2 | 0.42 | epfl.ch |

| 7-Chloro-5-cyclohexyl-1-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | Silica Gel | Ethyl Acetate 2:2 | 0.52 | epfl.ch |

| 7-Chloro-5-(1'-cyclohexenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | Silica Gel | Dichloromethane : Hexane 2:4 | 0.70 | epfl.ch |

| 7-Chloro-5-(1'-cyclohexenyl)-1-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | Silica Gel | Dichloromethane : Hexane 2:4 | 0.33 | epfl.ch |

| 2-(1-Cyclohexyl-1H-tetrazol-5-yl)-2,3,4,5-tetrahydro-2,4,4-trimethyl-1H-benzo[b] Current time information in Bangalore, IN.chemistryhall.comdiazepine | Silica Gel | Not specified | Not specified, but used for monitoring | researchgate.net |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 1 Cyclohexyl 1,4 Diazepane Analogues

Qualitative Structure-Activity Relationship Analysis

Qualitative SAR analysis focuses on identifying the key structural motifs and substituent properties that govern the biological effects of a series of compounds. This analysis provides a conceptual framework for understanding the molecular features necessary for interaction with a biological target.

A pharmacophore represents the essential three-dimensional arrangement of structural features that a molecule must possess to exert a specific biological effect. For analogues of 1-cyclohexyl-1,4-diazepane, several key pharmacophoric features have been identified as critical for their activity. These features are often common to various classes of neurologically active agents and include a hydrophobic domain, an electron donor atom, and a hydrogen bond donor/acceptor unit. researchgate.net

Hydrophobic Region: The cyclohexyl group on the 1-position of the diazepane ring serves as a crucial hydrophobic anchor. This bulky, lipophilic moiety is believed to facilitate binding to hydrophobic pockets within target receptors or enzymes.

Hydrogen Bond Acceptor/Donor Atoms: The two nitrogen atoms within the 1,4-diazepane ring are key features. They can act as hydrogen bond acceptors, which is a common interaction mode in ligand-receptor binding. Depending on the physiological pH and substitution, one of the nitrogen atoms can be protonated, allowing it to act as a hydrogen bond donor.

Aromatic/Heterocyclic Features: The introduction of aromatic or heterocyclic rings as substituents can significantly enhance binding affinity. nih.gov These groups can engage in π-π stacking or other non-covalent interactions with aromatic residues in the binding site of a biological target. nih.gov For instance, the addition of benzofurane and quinoline (B57606) moieties to diazepane derivatives has been shown to result in high affinity for sigma receptors. nih.gov

A general pharmacophoric model for this class of compounds often includes the spatial relationship between the hydrophobic cyclohexyl group, the basic nitrogen atoms, and any additional functional groups that can participate in specific interactions with the target.

Modifying the core structure of this compound with various substituents has a profound impact on its biological activity. SAR studies on related 1,4-diazepane derivatives have provided valuable insights into these effects.

| Structural Modification | Observed Impact on Activity | Potential Rationale |

| Introduction of benzofurane and quinoline moieties | Enhanced affinity for sigma receptors nih.gov | Provides additional sites for aromatic interactions (e.g., π-π stacking) within the receptor binding pocket. |

| Substitution on the diazepane ring | Modulates potency and selectivity | Alters the conformation and electronic distribution of the core structure, affecting receptor fit and binding energy. |

| Modification of the amidoxime (B1450833) unit and benzoic acid part in 1,3,6-trisubstituted 1,4-diazepane-7-ones | Led to the identification of more potent KLK7 inhibitors compared to the initial hit compound nih.gov | Optimizes interactions with specific residues in the active site of the KLK7 enzyme. |

This table is generated based on findings from related diazepane structures to illustrate the principles of substituent effects.

Quantitative Structure-Activity Relationship (QSAR) Model Development

QSAR provides a quantitative correlation between the chemical structures of a series of compounds and their biological activities. By developing mathematical models, QSAR can predict the activity of novel, unsynthesized molecules, thus prioritizing synthetic efforts and accelerating the drug discovery process.

The foundation of any QSAR model is the selection of molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical properties. For heterocyclic compounds like this compound analogues, a variety of descriptors are typically calculated to capture the structural features relevant to their biological activity.

These descriptors can be broadly categorized:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for membrane permeability and interaction with hydrophobic binding sites. The most common descriptor is the logarithm of the octanol/water partition coefficient (logP).

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like molecular connectivity and branching.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide precise information about the electronic structure of the molecule.

For benzodiazepines, a related class of compounds, descriptors found to be important for biological activity include logP, the strength of π-electron bonds, hydrophobic and polar van der Waals surface area, and molecular flexibility (KierFlex). nih.gov

| Descriptor Type | Example Descriptors | Significance in Modeling |

| Hydrophobic | SlogP_VSA7 (logP contribution) | Correlates with the molecule's ability to cross cell membranes and bind to hydrophobic pockets. nih.gov |

| Electronic | h_log_pbo (strength of π-electron bonds) | Relates to the potential for π-π stacking and other electronic interactions. nih.gov |

| Steric/Surface Area | Q_VSA_HYD (total hydrophobic van der Waals surface area), vsa_pol (polar van der Waals surface area) | Describes the size and nature of the molecular surface available for interaction with a receptor. nih.gov |

| Conformational | KierFlex (molecular flexibility) | Indicates the ability of the molecule to adopt the optimal conformation for binding. nih.gov |

This table provides examples of descriptors used for the related benzodiazepine (B76468) class, illustrating the types of parameters relevant for QSAR studies of this compound analogues.

Once a set of molecular descriptors is calculated for a series of compounds with known biological activities, statistical methods are employed to build the QSAR model. The goal is to find a mathematical equation that best describes the relationship between the descriptors (independent variables) and the activity (dependent variable).

Multiple Linear Regression (MLR): This is one of the most common methods used in QSAR. annamalaiuniversity.ac.in It generates a linear equation that relates the biological activity to a combination of the most relevant descriptors. The quality of the MLR model is assessed by statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large or when there is a high degree of correlation between them. slideshare.net It is a generalization of multiple regression that can handle collinear data by projecting the variables onto a smaller set of latent variables. slideshare.net

Discriminant Analysis: This method is used when the biological activity is categorical (e.g., active vs. inactive) rather than continuous. It develops a model that can classify new compounds into these predefined categories based on their descriptor values.

The stepwise MLR method is particularly useful when the key descriptors are not known in advance, as it adds variables one at a time and tests the significance of each addition. annamalaiuniversity.ac.in

While traditional QSAR relates biological activity to 2D properties, three-dimensional QSAR (3D-QSAR) methods consider the 3D structure of the molecules and how they interact with a receptor in 3D space. These approaches are particularly powerful as they can provide a visual and intuitive understanding of the SAR. A crucial prerequisite for 3D-QSAR is the alignment of the set of molecules under study.

Comparative Molecular Field Analysis (CoMFA): CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields around each molecule in the dataset. It then uses PLS to correlate variations in these fields with changes in biological activity. The results are often visualized as 3D contour maps, which highlight regions in space where modifications to the molecular structure are likely to increase or decrease activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that calculates additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable model of the SAR.

Topomer CoMFA: This approach combines the strengths of 2D and 3D QSAR by using a fragment-based approach, which can simplify the alignment process and improve the predictive power of the model.

A 3D-QSAR study on 1,3,6-trisubstituted 1,4-diazepan-7-ones as human KLK7 inhibitors demonstrated the high predictive ability of these models. researchgate.net The statistical validation of these models is critical, with key parameters being the cross-validated coefficient (q²) and the non-cross-validated correlation coefficient (r²).

| 3D-QSAR Model | Cross-validated q² | Correlation Coefficient r² | Predictive Power |

| CoMFA | 0.755 | 0.994 | Good researchgate.net |

| CoMSIA | 0.602 | 0.980 | Good researchgate.net |

| Topomer CoMFA | 0.644 | 0.929 | Good researchgate.net |

Data from a study on 1,3,6-trisubstituted 1,4-diazepan-7-ones, a closely related structural class. researchgate.net

These 3D-QSAR models, along with molecular docking results, provide crucial guidance for the rational design and discovery of new, more potent inhibitors based on the this compound scaffold. researchgate.net

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling and ligand-based drug design are pivotal computational strategies in medicinal chemistry for the discovery and optimization of novel therapeutic agents when the three-dimensional structure of the biological target is unknown. nih.govnih.gov These approaches rely on the principle that molecules with similar biological activities often share common steric and electronic features, known as a pharmacophore, which is the spatial arrangement of features necessary for molecular recognition at a receptor's binding site. nih.govunina.it For analogues of this compound, these methods have been instrumental in elucidating the key structural requirements for affinity and selectivity, particularly at sigma receptors, which are a primary target for this class of compounds. nih.govunicam.it

A typical pharmacophore model for sigma-1 (σ₁) receptor ligands, derived from various active compounds including those with a diazepane scaffold, generally consists of a positively ionizable (PI) feature and multiple hydrophobic (HYD) features. nih.gov The nitrogen atom within the diazepane ring of this compound analogues can serve as the PI feature, which is considered a primary requirement for binding. nih.govresearchgate.net The cyclohexyl group, along with other aromatic or lipophilic moieties attached to the diazepane core, can satisfy the hydrophobic requirements of the pharmacophore model. unicam.itnih.gov

In the context of ligand-based drug design for this compound analogues, researchers have synthesized and evaluated various derivatives to understand the structure-activity relationships (SAR). nih.gov For instance, a study on a series of 1,4-diazepane-based compounds revealed that the nature of the substituent on the second nitrogen of the diazepane ring significantly influences the affinity for sigma receptors. nih.govnih.gov The replacement of a smaller ring system (piperidine) with the more flexible 1,4-diazepane spacer has been shown to enhance affinity for both σ₁ and σ₂ receptor subtypes. nih.gov

The general pharmacophoric features for sigma receptor ligands are summarized in the table below, which are relevant for the design of this compound analogues.

| Pharmacophoric Feature | Description | Relevance to this compound Analogues |

| Positively Ionizable (PI) Group | Typically a tertiary amine that is protonated at physiological pH. | The nitrogen atom in the 1,4-diazepane ring. |

| Hydrophobic (HYD) Regions | Aromatic or aliphatic groups that engage in non-polar interactions with the receptor. | The cyclohexyl group and other lipophilic substituents. |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom capable of accepting a hydrogen bond. | Can be incorporated in substituents on the diazepane ring. |

| Excluded Volumes | Regions in space that would clash with the receptor if occupied by the ligand. | Guides the overall size and shape of the designed analogues. |

Ligand-based design efforts for this class of compounds often involve modifying the substituents on the diazepane ring to better fit the established pharmacophore models. For example, the introduction of bulky and hydrophobic groups can enhance binding affinity, as demonstrated in studies where benzofurane and quinoline-substituted diazepane derivatives showed high sigma receptor affinity. nih.gov The strategic placement of these groups is guided by the spatial arrangement of the hydrophobic features in the pharmacophore model. nih.gov

Activity Landscape Analysis for Understanding SAR Trends

Activity landscape analysis is a computational method used to visualize and comprehend the structure-activity relationship (SAR) of a series of compounds. researchgate.net It provides a graphical representation of the relationship between the structural similarity of molecules and their corresponding biological activity. researchgate.net In this landscape, smooth regions indicate that small changes in chemical structure lead to small changes in activity, which is a desirable characteristic for lead optimization. researchgate.net Conversely, "activity cliffs" represent areas where a minor structural modification results in a dramatic change in biological activity. researchgate.net The identification of these cliffs is crucial as they can provide valuable insights into key molecular interactions that govern potency and selectivity.

For the analogues of this compound, activity landscape analysis can be employed to rationalize the observed SAR trends and guide the design of more potent and selective ligands. While a specific activity landscape analysis solely focused on this compound is not extensively documented in publicly available literature, the principles can be applied based on the SAR data from related 1,4-diazepane derivatives targeting sigma receptors. nih.gov

A key observation in the SAR of 1,4-diazepane-based sigma receptor ligands is the significant impact of the substituent at the N-4 position. For instance, a study comparing various bicyclic and monocyclic aromatic substituents revealed substantial differences in binding affinities. nih.gov This suggests a complex activity landscape with potential activity cliffs.

The following table presents hypothetical data to illustrate how an activity landscape for this compound analogues might be interpreted. The structural similarity is calculated based on a Tanimoto coefficient of molecular fingerprints, and the activity is represented by the binding affinity (Ki) for the σ₁ receptor.

| Compound | N-4 Substituent | Ki (nM) for σ₁ Receptor | Structural Similarity to Compound 1 | SAR Interpretation |

| 1 | Benzyl (B1604629) | 150 | 1.00 | Baseline affinity |

| 2 | 2,4-Dimethylbenzyl | 85 | 0.92 | Smooth region: Small modification, moderate increase in affinity. |

| 3 | Benzofuranylmethyl | 8.0 | 0.75 | Activity cliff: Significant change in substituent leads to a large increase in affinity. |

| 4 | Naphthylmethyl | 120 | 0.85 | Smooth region: Bulky aromatic group does not significantly improve affinity over benzyl. |

| 5 | Quinolinylmethyl | 25 | 0.78 | Steeper slope: Heterocyclic aromatic system is favorable for binding. |

From this illustrative data, the transition from a simple benzyl substituent (Compound 1) to a benzofuranylmethyl group (Compound 3) represents a significant activity cliff. nih.gov This sharp increase in affinity with a substantial change in the substituent highlights a critical interaction point in the receptor's binding site that is favorably occupied by the benzofuran (B130515) moiety. nih.gov In contrast, the minor modifications between Compound 1 and Compound 2, and the change to a naphthylmethyl group (Compound 4), result in more predictable changes in activity, indicating a smoother region of the activity landscape.

The analysis of such landscapes allows medicinal chemists to identify which parts of the molecule are most sensitive to modification and to focus their synthetic efforts on exploring the areas around activity cliffs to design analogues with improved properties.

Computational Chemistry and in Silico Drug Design Applications for 1 Cyclohexyl 1,4 Diazepane

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode of ligands to proteins of known three-dimensional structures.

Molecular docking simulations are instrumental in predicting how 1-Cyclohexyl-1,4-diazepane might interact with various biological targets. By employing scoring functions, these simulations can estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), which helps in ranking potential interactions. For instance, in studies of diazepane-based sigma (σ) receptor ligands, docking simulations have been used to predict the binding modes of these compounds within the receptor's active site. While specific data for the 1-cyclohexyl derivative is limited, analogous compounds have shown that the diazepane ring can adopt various conformations to fit within the binding pocket, with the cyclohexyl group likely contributing to hydrophobic interactions that can enhance binding affinity. researchgate.net

A hypothetical molecular docking study of this compound with a generic protein kinase, a common drug target, could yield results similar to those presented in the interactive table below. Such a study would involve preparing the 3D structures of both the ligand and the protein, defining the binding site on the protein, and then using a docking algorithm to predict the binding pose and estimate the binding affinity.

Interactive Data Table: Predicted Binding Affinities of this compound with Various Protein Targets

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

| Protein Kinase A | 1ATP | -8.2 | 1.5 µM |

| Cyclooxygenase-2 | 5KIR | -7.5 | 4.2 µM |

| Sigma-1 Receptor | 5HK1 | -9.1 | 0.5 µM |

| Dopamine D4 Receptor | 4GRV | -8.8 | 0.9 µM |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of molecules and their complexes over time. This technique is invaluable for assessing the stability of a ligand-protein complex and for understanding the flexibility of both the ligand and the protein.

In the context of this compound, MD simulations can be used to study the conformational landscape of the diazepane ring, which can exist in several low-energy conformations such as chair, boat, and twist-boat forms. The stability of these conformations can be influenced by the cyclohexyl substituent.

When a ligand is docked into a protein, MD simulations can be performed on the resulting complex to assess its stability. Key parameters monitored during an MD simulation include the root-mean-square deviation (RMSD) of the protein backbone and the ligand, and the root-mean-square fluctuation (RMSF) of individual residues. A stable RMSD for both the protein and the ligand over the course of the simulation suggests a stable binding mode. For instance, in a 250 ns MD simulation of a diazepane derivative complexed with the σ1 receptor, a stable ligand RMSD of less than 0.4 nm indicated a stable binding pose. researchgate.net The RMSF analysis can highlight flexible regions of the protein that may be involved in ligand binding and conformational changes.

Interactive Data Table: Key Parameters from a Hypothetical MD Simulation of this compound-Protein Complex

| Simulation Time (ns) | Protein Backbone RMSD (nm) | Ligand RMSD (nm) | Average Protein RMSF (nm) |

| 0-50 | 0.25 | 0.15 | 0.12 |

| 50-100 | 0.28 | 0.18 | 0.14 |

| 100-150 | 0.30 | 0.20 | 0.15 |

| 150-200 | 0.31 | 0.21 | 0.15 |

| 200-250 | 0.32 | 0.22 | 0.16 |

Virtual Screening Methodologies for Identifying Novel this compound-like Ligands

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.

Ligand-based virtual screening (LBVS) relies on the knowledge of other molecules that bind to the biological target of interest. This method assumes that molecules with similar structures are likely to have similar biological activities. One common LBVS approach is pharmacophore modeling, where a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity is created based on a set of known active compounds. This pharmacophore model is then used as a query to search for new molecules in a chemical database that match these features. For identifying novel this compound-like ligands, a pharmacophore model could be developed based on the key structural features of this compound and other known active diazepane derivatives.

Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the biological target. In this approach, a library of small molecules is docked into the binding site of the target protein, and the compounds are ranked based on their predicted binding affinities. This method is particularly useful when the structure of the target protein is known, but there are few known active ligands. To identify novel ligands with a this compound-like scaffold, a large chemical database could be virtually screened against a specific protein target. The top-scoring compounds from the virtual screen would then be selected for further experimental validation. This approach has the potential to identify novel chemical scaffolds that may have improved potency, selectivity, or pharmacokinetic properties compared to the original lead compound.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In the early stages of drug discovery, the evaluation of a compound's ADME properties is critical to assess its potential for success as a drug candidate. In silico models provide a rapid and cost-effective means of predicting these properties before a compound is synthesized, allowing for the early identification of potential liabilities.

The ability of a drug to be absorbed and distributed throughout the body is heavily influenced by its permeability across biological membranes and its solubility in aqueous environments. Various computational models can be employed to predict these key parameters for this compound.

Quantitative Structure-Property Relationship (QSPR) models are frequently used to correlate a molecule's physicochemical properties with its permeability and solubility. These models are built on large datasets of compounds with experimentally determined values and can be used to predict the properties of new molecules. For permeability, models based on Caco-2 cell permeability are widely used as they are considered a good surrogate for human intestinal absorption. researchgate.netraco.catnih.govnih.gov

Key molecular descriptors that are often used in these models include:

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity.

Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity and its ability to form hydrogen bonds.

Molecular Weight (MW): The size of the molecule.

Number of Hydrogen Bond Donors and Acceptors: Influences solubility and membrane permeability.

Based on the structure of this compound, a hypothetical in silico prediction of its key physicochemical and ADME properties is presented in the table below. It is important to note that these are predicted values and may differ from experimentally determined values.

| Property | Predicted Value | Significance |

| Molecular Weight | 196.33 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five) |

| LogP | 2.5 - 3.5 | Indicates good lipophilicity for membrane permeability |

| TPSA | 24.06 Ų | Suggests good intestinal absorption and blood-brain barrier penetration |

| Aqueous Solubility (logS) | -3.0 to -4.0 | Moderately soluble |

| Caco-2 Permeability (logPapp) | > -5.15 cm/s | Predicted to have high permeability |

| Human Intestinal Absorption | > 90% | Likely to be well absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeability | High | May cross the blood-brain barrier |

This table contains predicted data for this compound based on computational models for similar small molecules and is for illustrative purposes only.

The metabolism of a drug candidate is a critical factor in determining its efficacy and potential for toxicity. In silico tools can predict the likely metabolic fate of this compound by identifying potential sites of metabolism and the cytochrome P450 (CYP) enzymes responsible. nih.govsciforum.netresearchgate.netacs.org

For a compound like this compound, which contains a cyclic amine structure, several metabolic pathways are plausible:

N-dealkylation: Removal of the cyclohexyl group.

Oxidation: Hydroxylation of the cyclohexyl ring or the diazepane ring.

Ring opening: Cleavage of the diazepane ring.

Computational models can predict the likelihood of these reactions occurring and identify the specific CYP isoforms (e.g., CYP3A4, CYP2D6) that are most likely to be involved. nih.govresearchgate.netacs.org This information is crucial for anticipating potential drug-drug interactions.

The following table illustrates a hypothetical prediction of the primary metabolic pathways and interacting enzymes for this compound.

| Metabolic Pathway | Predicted Site of Metabolism | Key Metabolizing Enzymes |

| Hydroxylation | Cyclohexyl ring (positions 2, 3, and 4) | CYP2D6, CYP3A4 |

| N-Dealkylation | N1-position of the diazepane ring | CYP3A4, CYP2C19 |

| Oxidative deamination | Following N-dealkylation | Monoamine Oxidase (MAO) |

| Ring Oxidation | Carbon atoms of the diazepane ring | CYP3A4 |

This table contains predicted data based on the metabolism of similar cyclic amines and is for illustrative purposes only.

De Novo Drug Design Approaches Utilizing the Diazepane Scaffold

The 1,4-diazepane ring system is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.govnih.govresearchgate.netlookchem.comresearchgate.net This makes the this compound structure an attractive starting point for de novo drug design.

De novo design algorithms can utilize the diazepane scaffold as a core fragment and computationally "grow" new molecules by adding various functional groups and substituents. The goal is to design novel compounds with high predicted affinity and selectivity for a specific biological target. These computational approaches can explore a vast chemical space to identify promising new drug candidates. nih.gov

For example, the this compound scaffold could be used in fragment-based drug design. In this approach, the scaffold could be docked into the active site of a target protein, and then computational methods would be used to identify and connect other small molecular fragments to the scaffold to enhance binding affinity.

Chemoinformatics and Database Mining for Related Compounds

Chemoinformatics involves the use of computational methods to analyze and mine large chemical databases. By searching these databases, it is possible to identify compounds that are structurally similar to this compound and may share similar biological activities.

Various search strategies can be employed:

Substructure Search: This involves searching for all molecules in a database that contain the 1,4-diazepane scaffold.

Similarity Search: This identifies molecules that have a high degree of structural similarity to this compound, based on molecular fingerprints or other descriptors.

Large public and commercial databases such as PubChem, ChEMBL, and ZINC can be mined to find related compounds. The identified compounds can then be further evaluated using in silico ADME and docking studies to assess their potential as drug candidates. This approach can rapidly expand the structure-activity relationship (SAR) understanding around the this compound core.

Preclinical Pharmacological Evaluation and Biological Activity Profiling of 1 Cyclohexyl 1,4 Diazepane

In Vitro Biological Activity Screening

There is no published data on the in vitro biological activity of 1-Cyclohexyl-1,4-diazepane. While studies exist for other diazepane derivatives, this information cannot be extrapolated to definitively describe the activity of the specific compound .

Cell-Based Assays (e.g., Anticancer Activity on Specific Cell Lines like Reh, MCF-7, HCT-116, HepG-2)

No studies detailing the cytotoxic or anticancer effects of this compound on the Reh, MCF-7, HCT-116, or HepG-2 cell lines, or any other cancer cell line, have been found in the scientific literature. Research on other novel diazepane-containing derivatives has in some cases indicated low cytotoxicity against certain cancer cell lines.

Enzyme Inhibition Assays (e.g., COX-1, COX-2)

Information regarding the inhibitory activity of this compound against cyclooxygenase enzymes (COX-1 and COX-2) or any other enzyme is not available.

Receptor Binding Studies (e.g., GPCR Ligands)

While the 1,4-diazepane framework is a component of compounds designed to target G protein-coupled receptors (GPCRs), such as chemokine receptors, and other receptors like the sigma receptor, no specific receptor binding affinities or functional assay data have been published for this compound itself.

Antimicrobial Activity Assessment